methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzoate ester
Mechanism of Action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It is known that imidazole derivatives have a broad range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the piperidine ring: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the piperidinyl-benzimidazole intermediate.
Acylation: The intermediate is acylated with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin, hydrochloric acid, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)benzoate: Similar structure but with an ethyl group instead of an acetamido group.
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Uniqueness
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its solubility and potential interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)16-6-8-17(9-7-16)23-20(27)14-26-12-10-15(11-13-26)21-24-18-4-2-3-5-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILYQBRLRIUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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